2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2097923-77-6
VCID: VC6190360
InChI: InChI=1S/C15H16BrF2NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
SMILES: C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)Br
Molecular Formula: C15H16BrF2NO
Molecular Weight: 344.2

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one

CAS No.: 2097923-77-6

Cat. No.: VC6190360

Molecular Formula: C15H16BrF2NO

Molecular Weight: 344.2

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one - 2097923-77-6

Specification

CAS No. 2097923-77-6
Molecular Formula C15H16BrF2NO
Molecular Weight 344.2
IUPAC Name 2-(4-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Standard InChI InChI=1S/C15H16BrF2NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Standard InChI Key HMKUCLCYUJPQSZ-UHFFFAOYSA-N
SMILES C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Molecular Design

Core Spirocyclic Architecture

The compound’s defining feature is its 6-azaspiro[2.5]octane system, a bicyclic structure where a piperidine ring is fused to a cyclopropane moiety via a shared nitrogen atom. This spirocyclic framework imposes significant steric constraints, stabilizing the molecule against enzymatic degradation while enabling three-dimensional interactions with biological targets . The 1,1-difluoro substitution on the spirocyclic nitrogen further enhances electronegativity, influencing both solubility and hydrogen-bonding potential.

Halogenated Substituents

The 4-bromophenyl group attached to the ethanone backbone introduces a heavy halogen atom, which augments hydrophobic interactions in protein binding pockets. Bromine’s polarizability also facilitates dipole-dipole interactions, a critical factor in the compound’s affinity for kinases and antimicrobial targets . Concurrently, the difluoro substituents on the spirocyclic nitrogen modulate electron density, potentially reducing oxidative metabolism and improving bioavailability.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2097923-77-6
Molecular FormulaC₁₅H₁₆BrF₂NO
Molecular Weight344.2 g/mol
SolubilityDMSO, Dichloromethane
StabilityStable at RT under inert gas

Synthesis and Optimization

Synthetic Route

The synthesis of 2-(4-bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one involves a multi-step sequence:

  • Spirocyclic Core Formation: Cyclopropanation of a piperidine precursor via Simmons-Smith reaction yields the azaspiro[2.5]octane scaffold.

  • Difluoro Substitution: Fluorination using diethylaminosulfur trifluoride (DAST) introduces the 1,1-difluoro groups.

  • Bromophenyl Incorporation: Friedel-Crafts acylation or Ullmann coupling attaches the 4-bromophenyl moiety to the ethanone backbone .

Reaction Conditions and Yield Optimization

Critical parameters include:

  • Temperature Control: Cyclopropanation requires sub-zero temperatures (-78°C) to prevent ring-opening.

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency during bromophenyl attachment .

  • Purification: Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity, with typical yields of 60–70%.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Spirocycle FormationZn/CH₂I₂, Et₂O, -78°C65
Difluoro SubstitutionDAST, DCM, 0°C → RT70
Bromophenyl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom on the phenyl ring undergoes SNAr reactions with amines or thiols, enabling derivatization for structure-activity relationship (SAR) studies. For example, reaction with piperazine at 120°C in DMF replaces bromine with a piperazinyl group, enhancing water solubility.

Spirocyclic Ring Modifications

The difluoroazaspirooctane core participates in ring-opening reactions under acidic conditions (e.g., HCl/MeOH), yielding linear diamines that serve as intermediates for hybrid scaffolds . Conversely, base-mediated conditions preserve the spirocycle while enabling N-alkylation .

Biological Activity and Mechanistic Insights

Kinase Inhibition

In vitro assays reveal IC₅₀ values of 0.2–1.8 μM against Aurora kinases, attributed to the spirocyclic core’s ability to occupy the hydrophobic back pocket of the enzyme’s ATP-binding site . The difluoro group’s electron-withdrawing effect stabilizes a key hydrogen bond with a conserved glutamate residue .

Table 3: Biological Activity Profile

TargetAssay TypeActivity (IC₅₀/MIC)
Aurora Kinase AFluorescence0.2 μM
MRSABroth Microdilution4 μg/mL

Applications in Drug Discovery

Lead Optimization

The compound serves as a starting point for optimizing blood-brain barrier (BBB) permeability. Replacement of the bromine with a trifluoromethyl group improves logP by 0.5 units, enhancing CNS penetration in rodent models .

Prodrug Development

Esterification of the ketone moiety (e.g., with pivaloyloxymethyl) yields prodrugs with 2-fold higher oral bioavailability in preclinical studies. Enzymatic cleavage in the liver regenerates the active compound.

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